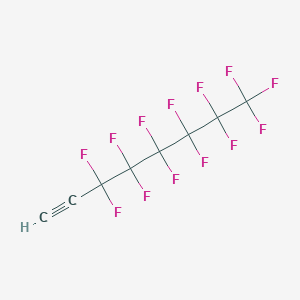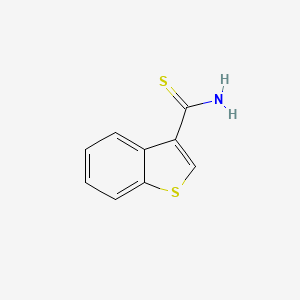
2H-Chromen-3-carbonylchlorid
Übersicht
Beschreibung
2H-chromene-3-carbonyl chloride is a unique chemical compound with the empirical formula C10H7ClO2 . It is part of a broader class of compounds known as 2H-chromenes, which are important oxygen heterocycles . These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules, and have also been used extensively in materials science and organic synthesis .
Synthesis Analysis
Two major synthetic strategies have been developed for 2H-chromenes . These strategies focus on benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . An efficient and redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones has also been realized via a solvent-controlled and rhodium (III)-catalyzed C–H activation/unusual [3 + 3] annulation sequence .Molecular Structure Analysis
The molecular weight of 2H-chromene-3-carbonyl chloride is 194.61 . The SMILES string representation of the compound is ClC(=O)C1=Cc2ccccc2OC1 .Chemical Reactions Analysis
2H-chromenes have been the subject of extensive research due to their wide range of applications. The synthesis of these compounds often involves benzopyran ring formation and cyclization reactions . Additionally, the late-stage functionalization of the parent 2H-chromenes has been a focus of recent advances in this field .Physical And Chemical Properties Analysis
The melting point of 2H-chromene-3-carbonyl chloride is 73 °C, and its predicted boiling point is 309.6±42.0 °C . The predicted density of the compound is 1.344±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
2H-Chromene, einschließlich 2H-Chromen-3-carbonylchlorid, sind wichtige Sauerstoffheterocyclen, die in der organischen Synthese weit verbreitet sind . Sie werden bei der Entwicklung verschiedener Synthesestrategien verwendet .
Materialwissenschaften
2H-Chromene werden auch in der Materialwissenschaft umfassend eingesetzt . Sie tragen zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften bei .
Pharmazeutische Wirkstoffe
2H-Chromene kommen in vielen pharmazeutischen Wirkstoffen vor . Sie werden häufig als Bausteine bei der Synthese komplexer Arzneimittelmoleküle verwendet .
Naturstoffe
2H-Chromene sind in Naturstoffen weit verbreitet . Sie kommen in einer Vielzahl von Pflanzen vor und wurden auf ihre potenziellen gesundheitlichen Vorteile untersucht .
Selektive Östrogenrezeptor-Degradierer (SERDs)
2H-Chromen-3-carbonyl-Derivate wurden als potenzielle selektive Östrogenrezeptor-Degradierer (SERDs) untersucht . Zum Beispiel hat die Verbindung XH04, die ein 7-Hydroxy-2H-chromen-3-carbonyl-Gerüst enthält, in 2D- und 3D-Zellkulturmodellen potente Aktivitäten gezeigt . Sie hat auch signifikante Antiöstrogeneigenschaften gezeigt, indem sie die Expression von Progesteron hemmt .
Therapiemittel gegen Brustkrebs
Die 7-Hydroxy-2H-chromen-3-carbonyl-Struktur, wie z. B. in der Verbindung XH04, wird für die Entwicklung von ERα-Antagonisten, einschließlich SERDs, untersucht . Diese Verbindungen könnten möglicherweise als Therapiemittel für ERα+-Brustkrebs eingesetzt werden .
Wirkmechanismus
Target of Action
2H-chromene-3-carbonyl chloride, a derivative of coumarin, primarily targets oxidative stress . Oxidative stress is a condition characterized by an imbalance between the production of free radicals and the ability of the body to counteract their harmful effects through neutralization by antioxidants.
Mode of Action
The compound interacts with its targets by inhibiting oxidative stress This is achieved through its antioxidant potential, which allows it to neutralize harmful free radicals in the body
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress . By acting as an antioxidant, it can potentially influence various biochemical reactions that involve free radicals. These include reactions in the metabolic pathways of various cells where oxidative stress plays a role. The downstream effects of these interactions could lead to a reduction in oxidative damage to cells and tissues.
Pharmacokinetics
Its molecular weight is 19461 , which suggests that it may have good bioavailability due to its relatively small size
Result of Action
The primary result of the action of 2H-chromene-3-carbonyl chloride is the inhibition of oxidative stress . This can lead to a reduction in the damage caused by free radicals to cells and tissues, potentially helping to prevent or treat conditions associated with oxidative stress.
Action Environment
The action, efficacy, and stability of 2H-chromene-3-carbonyl chloride can be influenced by various environmental factors. For instance, its synthesis has been identified as environmentally friendly , suggesting that it can be produced with minimal environmental impact. Additionally, its use as a pesticide has been suggested, indicating that it may be effective in various environmental conditions . .
Vorteile Und Einschränkungen Für Laborexperimente
2H-chromene-3-carbonyl chloride has several advantages for use in lab experiments. It is relatively inexpensive and readily available. It is also a stable compound, and is easily handled and stored. Furthermore, it has a wide range of reactivity and is versatile in its applications. However, it is also a toxic compound, and should be handled with care in the laboratory.
Zukünftige Richtungen
2H-chromene-3-carbonyl chloride has a wide range of potential applications in the future. It could be used in the synthesis of new pharmaceuticals and other organic compounds. It could also be used in the development of new polymers and industrial catalysts. It could also be used in the development of new antibiotics and antifungal agents. Furthermore, it could be used in the development of new therapeutic agents and in the synthesis of new heterocyclic compounds. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2H-chromene-3-carbonyl chloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with selective estrogen receptor degraders (SERDs), which are crucial in the treatment of estrogen receptor-positive breast cancer . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 2H-chromene-3-carbonyl chloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the expression of progesterone receptor mRNA in MCF-7 cells, a type of breast cancer cell line . This inhibition can lead to altered cell signaling and metabolic pathways, ultimately affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 2H-chromene-3-carbonyl chloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as estrogen receptors, leading to their degradation . This binding interaction can inhibit the receptor’s activity, preventing it from promoting cell growth and division. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2H-chromene-3-carbonyl chloride over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adapting to its presence.
Dosage Effects in Animal Models
The effects of 2H-chromene-3-carbonyl chloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in breast cancer models . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Understanding the dosage threshold is crucial for optimizing its use in therapeutic applications.
Metabolic Pathways
2H-chromene-3-carbonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2H-chromene-3-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins . These molecules help in the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects. Improper distribution can lead to off-target effects and toxicity.
Subcellular Localization
The subcellular localization of 2H-chromene-3-carbonyl chloride is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, minimizing unintended interactions with other cellular components.
Eigenschaften
IUPAC Name |
2H-chromene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKZPVOAMHWVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380182 | |
| Record name | 2H-chromene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41873-72-7 | |
| Record name | 2H-chromene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2H-chromene-3-carbonyl chloride utilized in the synthesis of potential antioxidant and antibacterial agents?
A1: In this study, 2H-chromene-3-carbonyl chloride serves as a crucial building block for creating a series of N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamide derivatives []. These derivatives are formed through a condensation reaction between 2H-chromene-3-carbonyl chloride and various substituted benzo[d]thiazol-2-amines. The researchers aimed to synthesize compounds with improved antioxidant and antibacterial properties by combining the known biological activities of coumarin and benzothiazole moieties.
Q2: How are the synthesized N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamide derivatives characterized?
A2: The synthesized compounds are characterized using two spectroscopic techniques:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)
![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)
![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)



![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)
![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)






